molecular formula C8H8BrNO2 B1431564 Methyl 6-bromo-4-methylpyridine-3-carboxylate CAS No. 1355229-33-2

Methyl 6-bromo-4-methylpyridine-3-carboxylate

Cat. No.: B1431564
CAS No.: 1355229-33-2
M. Wt: 230.06 g/mol
InChI Key: MVKUMSLPYGYPPO-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-methylpyridine-3-carboxylate is a chemical compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-4-methylpyridine-3-carboxylate typically involves the bromination of 4-methylpyridine followed by esterification. One common method includes the reaction of 4-methylpyridine with bromine in the presence of a catalyst to introduce the bromine atom at the 6-position. The resulting 6-bromo-4-methylpyridine is then subjected to esterification with methanol and a suitable acid catalyst to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and esterification can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-4-methylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include 6-bromo-4-methylpyridine-3-carboxylic acid.

    Reduction: Products include 6-bromo-4-methylpyridine-3-methanol.

Scientific Research Applications

Methyl 6-bromo-4-methylpyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-methylpyridine-3-carboxylate depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. The bromine atom and ester group can participate in various interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Methyl 4-bromo-6-methylpyridine-3-carboxylate
  • 3-Bromo-4-methylpyridine

Comparison: Methyl 6-bromo-4-methylpyridine-3-carboxylate is unique due to the specific positioning of the bromine and ester groups, which can influence its reactivity and interactions in chemical and biological systems. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .

Properties

IUPAC Name

methyl 6-bromo-4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKUMSLPYGYPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355229-33-2
Record name methyl 6-bromo-4-methylpyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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